molecular formula C11H11ClO B1416267 3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 21413-77-4

3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B1416267
CAS No.: 21413-77-4
M. Wt: 194.66 g/mol
InChI Key: MAZWTWNQNWOKGG-UHFFFAOYSA-N
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Description

3-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with the molecular formula C11H11ClO It is a chlorinated derivative of tetrahydrobenzoannulene, characterized by a seven-membered ring fused to a benzene ring with a chlorine atom at the third position and a ketone group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the chlorination of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom at the third position of the tetrahydrobenzoannulene ring.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine atom and ketone group play crucial roles in its reactivity and interaction with biological molecules, potentially leading to the inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
  • 6,6,9,9-Tetramethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-one
  • 1H-Benzocycloheptene, 2,4a,5,6,7,8,9,9a-octahydro-3,5,5-trimethyl-9-methylene

Uniqueness

3-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the specific position of the chlorine atom and the ketone group, which confer distinct chemical and biological properties. Its structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-chloro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZWTWNQNWOKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651236
Record name 3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21413-77-4
Record name 3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 2
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 3
Reactant of Route 3
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 4
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 5
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 6
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

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